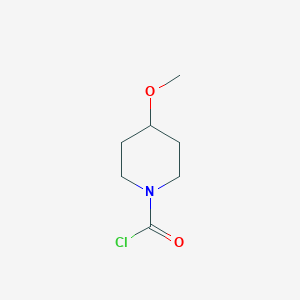

4-Methoxypiperidine-1-carbonyl chloride

Übersicht

Beschreibung

4-Methoxypiperidine-1-carbonyl chloride is an organic compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypiperidine-1-carbonyl chloride typically involves the reaction of 4-methoxypiperidine with phosgene or thionyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxypiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxypiperidine and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, chloroform, and tetrahydrofuran.

Catalysts: Base catalysts like triethylamine or pyridine are often used to facilitate the reactions.

Major Products:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

4-Methoxypiperidine: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

4-Methoxypiperidine-1-carbonyl chloride is utilized in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Used in the modification of biomolecules for research purposes.

Medicine: It is a precursor in the synthesis of drugs and active pharmaceutical ingredients.

Industry: Employed in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 4-Methoxypiperidine-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic sites on organic molecules, proteins, and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

- 4-Methylpiperidine-1-carbonyl chloride

- 4-Ethoxypiperidine-1-carbonyl chloride

- 4-Chloropiperidine-1-carbonyl chloride

Comparison: 4-Methoxypiperidine-1-carbonyl chloride is unique due to the presence of a methoxy group, which influences its reactivity and solubility. Compared to its analogs, it offers distinct properties that make it suitable for specific synthetic applications and research purposes.

Biologische Aktivität

4-Methoxypiperidine-1-carbonyl chloride is a synthetic organic compound known for its diverse applications in medicinal chemistry and its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H10ClN1O2

- CAS Number : 1032707-93-9

- Molecular Weight : 187.62 g/mol

The compound features a piperidine ring substituted with a methoxy group and a carbonyl chloride functional group, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The carbonyl chloride group is known to facilitate nucleophilic attack by amines, leading to the formation of amide bonds. This property is exploited in drug development where it acts as an acylating agent.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active site residues.

- Receptor Binding : It can interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this precursor have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

Case Study: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer potential of compounds derived from this compound. The results demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells.

Key Findings :

- Compound X showed an IC50 value of 25 µM against MCF-7 (breast cancer) cells.

- Compound Y displayed selective toxicity towards A549 (lung cancer) cells with an IC50 of 30 µM.

Toxicological Profile

Toxicological assessments indicate that while this compound has promising biological activities, it also poses certain risks. Studies have highlighted potential hepatotoxicity at higher concentrations, necessitating careful evaluation during drug development.

Eigenschaften

IUPAC Name |

4-methoxypiperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-11-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCUGMDPGZFLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.